Hypofluorous acid

Catalog No.
S604749
CAS No.
12061-70-0
M.F
FO
HOF
FHO
M. Wt
36.006 g/mol
Availability
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Hypofluorous acid

CAS Number

12061-70-0

Product Name

Hypofluorous acid

IUPAC Name

hypofluorous acid

Molecular Formula

FO
HOF
FHO

Molecular Weight

36.006 g/mol

InChI

InChI=1S/FHO/c1-2/h2H

InChI Key

AQYSYJUIMQTRMV-UHFFFAOYSA-N

SMILES

OF

Canonical SMILES

OF

Hypofluorous acid is a fluorine oxoacid. It is a conjugate acid of a hypofluorite.

Hypofluorous acid, with the chemical formula HOF, is a unique compound as it is the only known oxyacid of fluorine. This compound features a distinctive structure where the main atom, fluorine, gains electrons from oxygen, resulting in a negative oxidation state for the oxygen atom. In hypofluorous acid, the oxidation state of oxygen is zero, while its valence is two. Additionally, hypofluorous acid is notable for being the only hypohalous acid that can be isolated as a solid . The compound can be synthesized by reacting fluorine gas with water under controlled conditions, forming hydrogen fluoride and oxygen as byproducts .

, particularly in organic chemistry. It is known to undergo oxidation reactions where it acts as an oxidizing agent. For instance, it can oxidize water to produce hydrogen fluoride and oxygen:

2HOF2HF+O22\text{HOF}\rightarrow 2\text{HF}+\text{O}_2

This reaction is catalyzed by water and highlights the instability of hypofluorous acid at room temperature, where it can decompose explosively . Furthermore, hypofluorous acid has been shown to react with aromatic compounds through hydroxylation and epoxidation mechanisms, making it a valuable reagent in organic synthesis .

Hypofluorous acid can be synthesized through several methods:

  • Fluorine and Water Reaction: The most common method involves passing fluorine gas over ice or water at low temperatures (around 0 °C). The reaction can be represented as:
    F2+H2OHOF+HF\text{F}_2+\text{H}_2\text{O}\rightarrow \text{HOF}+\text{HF}
  • In Situ Generation: A solution of hypofluorous acid can also be generated in situ by passing gaseous fluorine through acetonitrile containing water, leading to the formation of Rozen's reagent .
  • Electrochemical Methods: Electrochemical synthesis has also been explored for generating hypofluorous acid from fluoride ions.

Hypofluorous acid has several applications in chemistry and industry:

  • Organic Synthesis: It is used as an oxidizing agent in various organic reactions, including hydroxylation and epoxidation of unsaturated compounds.
  • Antimicrobial Agent: Due to its oxidative properties, hypofluorous acid shows potential for use in disinfectants and antimicrobial formulations.
  • Analytical Chemistry: It can serve as a reagent for detecting certain organic compounds due to its reactivity.

Studies on the interactions of hypofluorous acid with various substrates have revealed its versatility as a reagent. Research indicates that it can react with aromatic hydrocarbons and olefins through substitution and addition reactions. These interactions often lead to hydroxylated products or epoxides, showcasing its utility in synthetic organic chemistry .

Hypofluorous acid shares similarities with several other halogenated acids, particularly those containing chlorine and bromine. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaKey Features
Hypochlorous AcidHClOMore stable; widely used as a disinfectant
Hypobromous AcidHBrOSimilar reactivity but less studied than hypochlorous
Hypoiodous AcidHIOLess stable; less common in industrial applications
Chlorous AcidHClO₂Strong oxidizing agent; more reactive than hypofluorous
Bromous AcidHBrO₂Similar properties but less commonly encountered

Hypofluorous acid stands out due to its unique formation process and distinct chemical behavior compared to these other halogenated acids. Its ability to be isolated as a solid further differentiates it from many other similar compounds .

Hypofluorous acid (HOF), the sole oxoacid of fluorine, was first isolated in 1971 by Martin A. Appelman through the reaction of fluorine gas (F₂) with water at cryogenic temperatures (−40°C). Early attempts to synthesize HOF date to the 1960s, involving photolysis of F₂ and H₂O in solid nitrogen matrices at 14–20 K, but these yielded only transient species. Appelman’s breakthrough utilized a Kel-F reactor to minimize decomposition, successfully characterizing HOF via mass spectrometry and Raman spectroscopy.

The compound’s instability—decomposing explosively above −117°C into hydrogen fluoride (HF) and oxygen (O₂)—limited its practical use until the 1980s, when Shlomo Rozen developed the HOF- CH₃CN complex by stabilizing HOF in acetonitrile. This advancement enabled its application in organic synthesis, overcoming historical challenges tied to fluorine’s extreme reactivity and HOF’s thermodynamic instability.

Chemical Significance and Uniqueness

HOF (molecular formula: HOF) is chemically unique due to two features:

  • Oxidation State of Oxygen: Oxygen exhibits a rare 0 oxidation state, unlike other hypohalous acids (e.g., HOCl, HOBr) where oxygen is −2. This arises from fluorine’s higher electronegativity, which polarizes the O–F bond, leaving oxygen electron-deficient.
  • Structural Properties: HOF adopts a bent geometry (H–O–F angle: 97.2° in gas phase) with bond lengths of 1.442 Å (O–F) and 0.964 Å (O–H). Solid-state HOF forms hydrogen-bonded chains, enhancing stability at low temperatures.

HOF’s oxidizing power stems from its ability to transfer hydroxyl cations (HO⁺), making it 30–100× more potent than other hypohalous acids in epoxidizing alkenes and oxidizing sulfur/nitrogen compounds. For example, HOF- CH₃CN converts pyridazines to N-oxides within seconds, a feat unachievable with conventional reagents.

Position in Halogen Chemistry

Hypofluorous acid occupies a distinct niche among halogen oxoacids (Table 1):

PropertyHypofluorous Acid (HOF)Hypochlorous Acid (HOCl)Hypobromous Acid (HOBr)Hypoiodous Acid (HOI)
Oxidation StateO: 0, F: −1Cl: +1, O: −2Br: +1, O: −2I: +1, O: −2
Bond Length (Å)O–F: 1.442, O–H: 0.964O–Cl: 1.697, O–H: 0.973O–Br: 1.834, O–H: 0.961O–I: 1.994, O–H: 0.969
Acid Strength (pKa)~12 (weak acid)7.538.6510.64
Thermal StabilityDecomposes >−117°CStable up to 40°CStable up to 20°CDecomposes rapidly

Data sourced from .

Unlike other hypohalous acids, HOF’s oxygen-centered reactivity allows it to bypass halogen-based redox pathways, enabling unique transformations such as direct epoxidation without halogen incorporation. Its instability and specialized applications contrast with the broader biological roles of HOCl/HOBr in immune responses.

Molecular Composition and Formula

Hypofluorous acid represents a unique chemical compound with the molecular formula HOF, distinguished as the only known oxyacid of fluorine [1]. The compound possesses a molecular weight of 36.006 grams per mole, making it the lightest member of the hypohalous acid family [2]. The Chemical Abstracts Service registry number for hypofluorous acid is 14034-79-8, with the IUPAC Standard InChIKey designated as AQYSYJUIMQTRMV-UHFFFAOYSA-N [3].

The molecular composition consists of three atoms: one hydrogen atom, one oxygen atom, and one fluorine atom, arranged in a specific geometric configuration that determines its chemical properties [1]. This triatomic molecule exhibits characteristics that distinguish it from other hypohalous acids, particularly in its ability to be isolated as a solid compound under appropriate conditions [5].

PropertyValueSource
Molecular FormulaHOFMultiple references [1] [2]
Molecular Weight36.006 g/molPubChem [2]
CAS Registry Number14034-79-8NIST WebBook [3]
IUPAC Standard InChIKeyAQYSYJUIMQTRMV-UHFFFAOYSA-NNIST WebBook [3]

Hypofluorous acid exists as the conjugate acid of the hypofluorite ion, establishing its position within the broader family of fluorine-containing oxoacids [2]. The compound's unique nature stems from its status as the sole oxoacid where the main halogen atom gains electrons from oxygen, creating an unusual oxidation state arrangement [1].

Structural Characteristics

Bond Angles and Molecular Geometry

The molecular geometry of hypofluorous acid has been extensively characterized through both experimental and theoretical methods. X-ray crystallographic analysis of the solid phase reveals a bent molecular structure with a hydrogen-oxygen-fluorine bond angle of 101 degrees [1] [5]. This bond angle differs from the gas phase configuration, where the H-O-F angle measures 97.2 degrees, indicating a slight compression in the gaseous state [1] [5].

The bent molecular geometry arises from the tetrahedral electron geometry around the central oxygen atom, which accommodates both bonding pairs and lone pairs of electrons [7]. The presence of two lone pairs on the oxygen atom creates repulsive forces that push the hydrogen and fluorine atoms closer together, resulting in the observed bent configuration [7]. This geometric arrangement follows the principles of valence shell electron pair repulsion theory, where electron pairs arrange themselves to minimize repulsive interactions [7].

Structural ParameterValuePhase/Method
Bond Angle (H-O-F) - Solid Phase101°X-ray crystallography [1] [5]
Bond Angle (H-O-F) - Gas Phase97.2°Gas phase analysis [1] [5]
Molecular GeometryBentBoth phases [1] [5]
Electron GeometryTetrahedralTheoretical analysis [7]

The molecular structure exhibits asymmetry due to the different electronegativity values of the constituent atoms, with fluorine being the most electronegative element in the periodic table [10]. This asymmetry contributes to the compound's polar nature and influences its chemical reactivity patterns [10].

Bond Lengths and Strengths

Precise measurements of bond lengths in hypofluorous acid have been obtained through X-ray crystallographic studies. The oxygen-fluorine bond length measures 144.2 picometers, while the oxygen-hydrogen bond length is 96.4 picometers [1] [5]. These bond lengths reflect the different atomic radii and bonding characteristics of the constituent atoms.

The solid-state structure of hypofluorous acid reveals additional intermolecular interactions through hydrogen bonding. The crystal framework consists of chains with oxygen-hydrogen...oxygen linkages, where the hydrogen atoms participate in hydrogen bonding with neighboring oxygen atoms [1] [5]. This hydrogen bonding network contributes to the stability of the solid phase and distinguishes hypofluorous acid from other hypohalous acids in its ability to form stable crystalline structures [1].

Bond TypeLength (pm)Method
O-F Bond144.2X-ray crystallography [1] [5]
O-H Bond96.4X-ray crystallography [1] [5]

The bond strengths in hypofluorous acid reflect the electronegativity differences between the atoms involved. The oxygen-fluorine bond represents a unique case where oxygen exhibits an oxidation state of zero, contrasting with its typical negative oxidation states in most compounds [1] [10]. This unusual bonding arrangement contributes to the compound's distinctive chemical properties and reactivity patterns.

Comparative Analysis with Other Hypohalous Acids

Hypofluorous acid belongs to the family of hypohalous acids, which includes hypochlorous acid, hypobromous acid, and hypoiodous acid [11]. A comparative analysis reveals significant differences in molecular weights, acid strengths, and physical properties across this series. The molecular weight increases systematically from hypofluorous acid (36.006 g/mol) to hypoiodous acid (143.89 g/mol) [2] [14] [15] [16].

The acid strength varies considerably among the hypohalous acids, with different pKa values reflecting their dissociation tendencies in aqueous solution [14] [15] [16]. Hypochlorous acid exhibits a pKa value of 7.53, hypobromous acid shows a pKa of 8.65, and hypoiodous acid displays a pKa of approximately 10.5 to 11 [14] [15] [16]. These values indicate increasing basicity as the halogen atomic number increases.

CompoundFormulaMolecular Weight (g/mol)Special Properties
Hypofluorous AcidHOF36.006 [2]Only hypohalous acid isolable as solid [1]
Hypochlorous AcidHOCl52.46 [14]Weak acid, pKa = 7.53 [14]
Hypobromous AcidHOBr96.91 [15]Weak, unstable acid, pKa = 8.65 [15]
Hypoiodous AcidHIO143.89 [16]Weak acid, pKa ≈ 10.5-11 [16]

The most distinctive characteristic of hypofluorous acid within this series is its unique ability to be isolated and characterized as a solid compound [1] [5]. This property distinguishes it from the other hypohalous acids, which are typically handled only in aqueous solution due to their instability in pure form [14] [15] [16]. The structural stability of solid hypofluorous acid results from its hydrogen bonding network and the specific electronic configuration of the fluorine-oxygen bond [1] [5].

Electronic Configuration and Bonding

Oxidation States

The oxidation states in hypofluorous acid present an unusual arrangement that distinguishes this compound from typical oxygen-containing acids. The hydrogen atom maintains its standard oxidation state of +1, consistent with its behavior in most compounds [1] [10]. However, the oxygen and fluorine atoms exhibit an atypical oxidation state distribution that reflects the unique electronic structure of this molecule.

Oxygen in hypofluorous acid possesses an oxidation state of zero, which contrasts sharply with its typical oxidation state of -2 in most oxygen-containing compounds [1] [10]. This unusual oxidation state arises from the electron distribution within the molecule, where oxygen neither gains nor loses electrons overall in its bonding interactions [1] [10]. The fluorine atom maintains its characteristic oxidation state of -1, reflecting its high electronegativity and tendency to attract electrons [1] [10].

AtomOxidation StateNotes
Hydrogen+1Standard for hydrogen [1] [10]
Oxygen0Unusual - typically -2 [1] [10]
Fluorine-1Standard for fluorine [1] [10]

This oxidation state arrangement makes hypofluorous acid the only known oxoacid where the main atom gains electrons from oxygen to create a negative oxidation state for the halogen [1]. The unusual electronic distribution contributes to the compound's distinctive chemical properties and reactivity patterns, setting it apart from other members of the hypohalous acid family [1] [10].

Unusual Electron Distribution Patterns

The electron distribution in hypofluorous acid reflects the complex interplay between electronegativity differences and molecular orbital interactions. The molecule contains a total of 14 valence electrons distributed among the three atoms in a configuration that produces the observed bent geometry [7]. The central oxygen atom accommodates four electron pairs in its valence shell: two bonding pairs and two lone pairs [7].

The electronegativity of fluorine (4.0 on the Pauling scale) exceeds that of oxygen (3.5), creating an unusual situation where fluorine attracts electron density away from oxygen [1] [10]. This electron withdrawal contributes to oxygen's zero oxidation state and influences the overall polarity and reactivity of the molecule [1] [10]. The electron distribution pattern results in a polar molecule with distinct regions of partial positive and negative charge.

Computational studies and ionization energy measurements provide additional insights into the electronic structure of hypofluorous acid. The ionization energy of 12.71 ± 0.01 electron volts indicates the energy required to remove an electron from the molecule [19] [20]. This value reflects the stability of the electron configuration and provides information about the highest occupied molecular orbital energy levels [19] [20].

The hydrogen-bonded chain structure has profound implications for the physical properties of crystalline hypofluorous acid:

  • Mechanical Properties: The anisotropic chain structure likely produces directional differences in mechanical properties
  • Thermal Expansion: Expansion behavior may differ along and perpendicular to the chain directions
  • Phase Transition Behavior: The melting process involves disruption of the hydrogen bonding network
  • Stability: The hydrogen bonding provides additional stabilization in the solid state compared to the gas phase [1] [5] [25]

Comparison with Other Hypohalous Acids

The structural organization of hypofluorous acid differs significantly from other hypohalous acids. While HOCl and HOBr also form hydrogen-bonded structures in the solid state, they typically exhibit different bonding patterns and may include halogen⋯halogen interactions or halogen⋯hydrogen bonds. The unique behavior of hypofluorous acid emphasizes the special nature of fluorine in chemical bonding [5] [25].

XLogP3

0.1

Other CAS

14034-79-8

Wikipedia

Hypofluorous acid
Fluoridooxygen(.)

Dates

Last modified: 02-18-2024

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